[3-(Morpholin-4-ylsulfonyl)thien-2-yl]methanol
Description
[3-(Morpholin-4-ylsulfonyl)thien-2-yl]methanol (CAS 1030431-13-0) is a heterocyclic compound featuring a thiophene ring substituted at the 3-position with a morpholine sulfonyl group and a hydroxymethyl group at the 2-position. Its molecular formula is C₉H₁₃NO₄S₂, with a molar mass of 263.33 g/mol . The compound’s structure combines the electron-rich thiophene ring with the polar sulfonyl and morpholine moieties, which may enhance solubility in polar organic solvents like methanol or DMSO .
Properties
IUPAC Name |
(3-morpholin-4-ylsulfonylthiophen-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S2/c11-7-8-9(1-6-15-8)16(12,13)10-2-4-14-5-3-10/h1,6,11H,2-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAIJHOCCAWPKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(SC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthetic routes and reaction conditions for preparing [3-(Morpholin-4-ylsulfonyl)thien-2-yl]methanol are not extensively documented in the available literature. it is typically synthesized through organic synthesis techniques involving the sulfonylation of thienylmethanol with morpholine . Industrial production methods would likely involve similar organic synthesis processes, scaled up for larger quantities.
Chemical Reactions Analysis
[3-(Morpholin-4-ylsulfonyl)thien-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antiviral Applications
One of the most significant applications of [3-(Morpholin-4-ylsulfonyl)thien-2-yl]methanol is its potential as an antiviral agent. Research has indicated that thienyl compounds, including this specific derivative, exhibit activity against various RNA viruses, which are responsible for numerous human diseases. The ability to inhibit viral replication makes these compounds valuable in developing new antiviral therapies.
Case Study: Treatment of Hepatitis C Virus (HCV)
A notable case study involves the use of thienyl compounds to combat Hepatitis C Virus (HCV). HCV is a major global health concern, affecting millions and leading to severe liver diseases. The compound's mechanism involves disrupting the viral life cycle, thereby reducing viral load in infected individuals. Preliminary studies suggest that this compound could enhance the efficacy of existing antiviral treatments when used in combination therapies .
Biochemical Research
In biochemical research, this compound serves as a biochemical tool for proteomics and other molecular biology applications. Its unique structure allows it to interact with various biological targets, making it useful for studying protein interactions and enzyme activities.
Applications in Drug Discovery
This compound is also utilized in drug discovery processes. By serving as a lead compound, researchers can modify its structure to develop new drugs with improved efficacy and reduced side effects. The sulfonamide group in its structure is particularly valuable for enhancing solubility and bioavailability, critical factors in drug design .
Potential Therapeutic Uses
Beyond antiviral applications, this compound shows promise in treating other conditions due to its diverse pharmacological properties. Its anti-inflammatory and analgesic effects have been noted in preliminary studies.
Research on Anti-inflammatory Effects
Research indicates that compounds similar to this compound may reduce inflammation by inhibiting specific signaling pathways involved in inflammatory responses. This property could make it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Mechanism of Action
The mechanism by which [3-(Morpholin-4-ylsulfonyl)thien-2-yl]methanol exerts its effects is not well-documented. it is likely to interact with specific molecular targets and pathways involved in the biological processes it is used to study.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
Biological Activity
[3-(Morpholin-4-ylsulfonyl)thien-2-yl]methanol is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
The chemical structure of this compound can be described by the following molecular formula:
- Formula : C₉H₁₃NO₄S₂
- CAS Number : 1030431-13-0
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Studies and Research Findings
- Antimicrobial Studies : Research has indicated that morpholine-based compounds can effectively inhibit the growth of various bacterial strains. For example, derivatives with sulfonamide groups have shown significant antibacterial activity against E. coli and S. aureus with varying IC50 values, suggesting that this compound may possess similar properties.
- Neuroprotective Research : A study focusing on the neuroprotective effects of morpholine derivatives found that they could mitigate neuronal damage in models of oxidative stress, which may be relevant for understanding the potential applications of this compound in neurodegenerative diseases .
- Antiproliferative Effects : In vitro studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation. The mechanisms often involve apoptosis induction and cell cycle arrest, which could also be explored for this compound.
Future Directions
Further research is needed to elucidate the specific biological mechanisms and therapeutic potentials of this compound. Key areas for future studies include:
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).
- Exploration of structure–activity relationships (SAR) to optimize the compound's efficacy and safety profile.
- In vivo studies to assess therapeutic effects in relevant disease models.
Q & A
Q. What are the standard synthetic routes for preparing [3-(Morpholin-4-ylsulfonyl)thien-2-yl]methanol?
A common approach involves sulfonation of the thiophene ring followed by nucleophilic substitution. For example, thiophene derivatives can undergo sulfonation using chlorosulfonic acid, and the resulting sulfonyl chloride intermediate reacts with morpholine to introduce the morpholin-4-ylsulfonyl group. The methanol group can be introduced via reduction of a carbonyl precursor (e.g., a carboxylic acid or ester) using agents like sodium borohydride. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side reactions such as over-sulfonation or ring oxidation .
Q. How can X-ray crystallography be applied to determine the molecular structure of this compound?
Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation in a solvent like methanol or acetonitrile. Data collection involves monochromatic radiation (e.g., Cu-Kα), and structure refinement uses software such as SHELXL . Key parameters include bond lengths (e.g., S–O bonds in the sulfonyl group, ~1.43 Å) and dihedral angles between the thiophene and morpholine rings. Hydrogen bonding between the methanol –OH and sulfonyl oxygen may influence crystal packing .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : NMR identifies protons (e.g., –CHOH at δ ~4.5 ppm, morpholine protons at δ ~3.6 ppm). NMR confirms the thiophene backbone (aromatic carbons at δ 120–140 ppm) and sulfonyl group (sulfur-bound carbons at δ ~50 ppm).
- IR : Peaks at ~3350 cm (O–H stretch), ~1150 cm (S=O symmetric/asymmetric stretching).
- HRMS : Exact mass confirms molecular formula (e.g., CHNOS) with <5 ppm error .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic environment. The sulfonyl group’s electron-withdrawing effect activates the thiophene ring at specific positions (C2 or C5). Fukui indices identify nucleophilic attack sites, while Natural Bond Orbital (NBO) analysis quantifies charge distribution. Solvent effects (e.g., polar aprotic vs. protic) are simulated using the COSMO model .
Q. What strategies resolve contradictions in biological activity data for analogs of this compound?
Inconsistent cytotoxicity results (e.g., ) may arise from assay conditions (cell line variability, incubation time) or compound stability (e.g., hydrolysis in aqueous media). Use orthogonal assays:
- Dose-response curves across multiple cell lines (e.g., NCI-60 panel).
- Metabolic stability tests (e.g., liver microsome incubation with LC-MS monitoring).
- Molecular docking to verify target binding (e.g., kinase or protease inhibition) .
Q. How can ring puckering in morpholine or thiophene derivatives affect molecular conformation?
Cremer-Pople parameters quantify puckering in non-planar rings. For morpholine, the chair conformation (puckering amplitude Å, phase angle ) is energetically favored. In thiophene, slight puckering ( Å) may occur due to steric strain from substituents. Molecular dynamics simulations (e.g., AMBER force field) model conformational flexibility under thermal stress .
Q. What role does this compound play in Pd-catalyzed cross-coupling reactions?
The sulfonyl group acts as a directing group, facilitating regioselective C–H activation. In , Pd(OAc)/XPhos catalyzes coupling between thieno[3,2-d]pyrimidinone and arylboronic acids. Key parameters:
- Ligand choice (bulky ligands suppress β-hydride elimination).
- Solvent optimization (DMSO enhances Pd stability but may coordinate competitively).
- Reaction monitoring via TLC or LC-MS to detect intermediates .
Methodological Notes
- Data Interpretation : Cross-validate crystallographic (SHELX) and spectroscopic data to confirm stereochemistry.
- Contradictory Evidence : Address discrepancies in biological assays by standardizing protocols (e.g., CLSI guidelines).
- Advanced Tools : Combine DFT with experimental kinetics (e.g., Eyring plots) to probe reaction mechanisms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
